![molecular formula C19H17FN4O2S B2810143 5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901736-03-6](/img/structure/B2810143.png)

5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

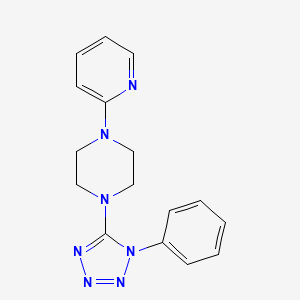

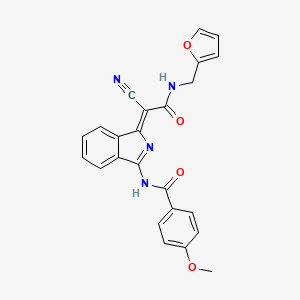

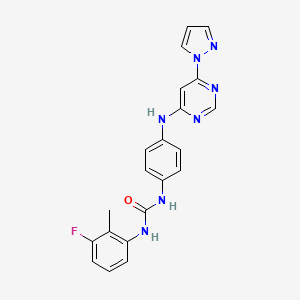

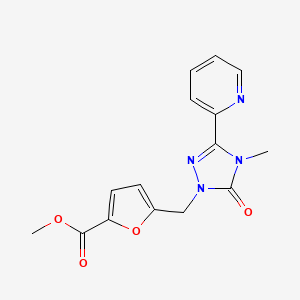

“5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline” is a derivative of quinazoline, a class of organic compounds that are part of the N-containing heterocyclic compounds . Quinazoline derivatives have been the subject of considerable interest due to their prominent biological properties .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one study, a series of novel ([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)carboxylic acids and esters were synthesized and evaluated for antimicrobial activity .Molecular Structure Analysis

The molecular structure of “5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline” can be elucidated by various spectroscopic techniques such as FT-IR, 1H- and 13C-NMR, electron impact mass spectra (EI-MS), and LC-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives include the coupling of imine and electron-rich alkene, which gradually became a powerful tool for the synthesis of quinazoline derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline” can be determined through a sequence of spectral analysis, including 1H-NMR, 13C-NMR, IR, and HRMS .Wissenschaftliche Forschungsanwendungen

Antifungal Activity

This compound, as part of the thiazoloquinazoline family, has shown significant antifungal activity . In particular, certain derivatives exhibited better antifungal activity at 100 μg/ml compared with standard Trifloxystrobin and Azoxystrobin .

Antioxidant Activity

Thiazoloquinazoline derivatives, including the mentioned compound, have also demonstrated antioxidant activities . For instance, some compounds showed good antioxidant activity at 10 μg/mL .

Anticancer Activity

Quinazoline derivatives, which this compound is a part of, have been found to possess anticancer properties . This makes them a potential area of study for cancer treatment research .

Anti-Inflammatory Activity

Quinazoline derivatives have also been associated with anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases .

Antimicrobial Activity

Research has shown that quinazoline derivatives can exhibit antimicrobial properties . This could make them useful in combating various bacterial infections .

Detection of Fe³⁺ Ions

A novel [1, 2, 4]triazolo [5,1-b]quinazoline derivative has been used as a fluorescent probe for highly selective detection of Fe³⁺ ions . This suggests potential applications in analytical chemistry for the detection and quantification of specific ions .

Zukünftige Richtungen

The future directions for “5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline” could involve further studies to evaluate its biological activities and potential applications in fields of biology, pesticides, and medicine . The development of new synthetic protocols for obtaining novel 2-thio-[1,2,4]triazolo[1,5-c]quinazoline derivatives to evaluate their antimicrobial and bioluminescence properties could also be a future direction .

Wirkmechanismus

Target of Action

Similar quinazoline derivatives have been found to exhibit significant biological activities, including anti-cancer, anti-inflammation, anti-bacterial, and anti-viral effects . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

It is known that quinazoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor signaling . The specific interactions would depend on the structure of the compound and the nature of its target.

Biochemical Pathways

Given the broad range of biological activities associated with quinazoline derivatives , it is likely that this compound could affect multiple pathways, potentially including those involved in cell growth, inflammation, bacterial growth, and viral replication.

Result of Action

Based on the known activities of similar quinazoline derivatives , it is possible that this compound could have effects such as inhibiting cell growth, reducing inflammation, killing bacteria, or inhibiting viral replication.

Eigenschaften

IUPAC Name |

5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S/c1-11-21-18-14-8-16(25-2)17(26-3)9-15(14)22-19(24(18)23-11)27-10-12-4-6-13(20)7-5-12/h4-9H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNFPIFCWOUVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Fluorobenzyl)thio)-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-phenoxy-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2810065.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothiolane-2-carboxylic acid](/img/structure/B2810068.png)

![1-(2-Pyridinyl)-4-{[5-(1,2,3-thiadiazol-4-yl)-2-thienyl]sulfonyl}piperazine](/img/structure/B2810072.png)

![2-(4-Bromophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2810074.png)

![5-Methyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2810079.png)

![methyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2810081.png)